molecular formula C21H25N3O3 B6133869 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6133869
M. Wt: 367.4 g/mol
InChI Key: CJVWLXHXFOUTIQ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CP-96,345, is a potent and selective antagonist of the dopamine D1 receptor. This compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.

Mechanism of Action

1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects by selectively blocking the dopamine D1 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the brain, where it plays a key role in the regulation of various neurotransmitter systems. By blocking the D1 receptor, 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate the activity of these systems and thereby influence the behavioral and physiological responses that they mediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione are primarily mediated by its action on the dopamine D1 receptor. By blocking this receptor, 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine. This can lead to a range of effects, including changes in motor activity, cognitive function, and reward processing.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione for lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects at low concentrations.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of more potent and selective D1 receptor antagonists, which could be used to further elucidate the role of this receptor in various neurological and psychiatric disorders. Another potential direction is the investigation of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione as a potential therapeutic agent for the treatment of drug addiction, as recent research has suggested that the D1 receptor may play a key role in the development and maintenance of addictive behaviors. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential use in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps, including the condensation of 4-(1-pyrrolidinyl)benzaldehyde with cyclohexanone, followed by the reaction of the resulting intermediate with 2,4,6(1H,3H,5H)-pyrimidinetrione. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research to study the role of the dopamine D1 receptor in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of the D1 receptor in the regulation of motor activity, cognition, and reward processing. 1-cyclohexyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

(5Z)-1-cyclohexyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-19-18(14-15-8-10-16(11-9-15)23-12-4-5-13-23)20(26)24(21(27)22-19)17-6-2-1-3-7-17/h8-11,14,17H,1-7,12-13H2,(H,22,25,27)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVWLXHXFOUTIQ-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCCC4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-cyclohexyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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